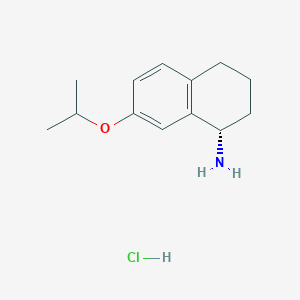

![molecular formula C9H6BrClN2S B1376682 2-Bromo-5-[(4-clorofenil)metil]-1,3,4-tiadiazol CAS No. 1344330-79-5](/img/structure/B1376682.png)

2-Bromo-5-[(4-clorofenil)metil]-1,3,4-tiadiazol

Descripción general

Descripción

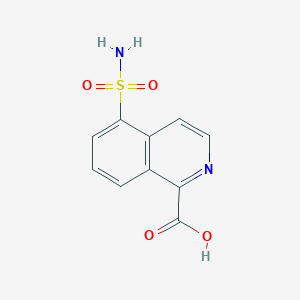

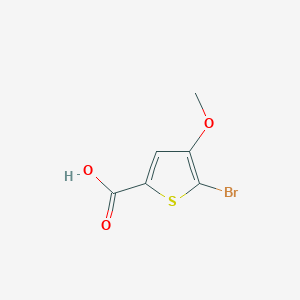

“2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole” is characterized by the presence of bromine, chlorine, sulfur, and nitrogen atoms . The exact molecular structure would require further analysis using techniques such as X-ray crystallography .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

2-Bromo-5-[(4-clorofenil)metil]-1,3,4-tiadiazol: se ha explorado por su potencial como agente antimicrobiano. La presencia del anillo tiadiazol es conocida por conferir propiedades antimicrobianas, y cuando se combina con grupos fenilo halogenados, la eficacia del compuesto contra varias cepas bacterianas y fúngicas puede ser significativa .

Investigación Anticancerígena

Este compuesto también puede desempeñar un papel en la investigación anticancerígena. Los tiadiazoles están siendo estudiados por su capacidad para inhibir el crecimiento y la proliferación de células cancerosas. Los sustituyentes bromo y cloro en el anillo fenilo podrían potencialmente mejorar estas propiedades, convirtiéndolo en un candidato para estudios adicionales en el tratamiento del cáncer .

Química Agrícola

En el campo de la química agrícola, This compound podría utilizarse para desarrollar nuevos pesticidas o fungicidas. Su similitud estructural con otros derivados de tiadiazol con acción insecticida conocida sugiere posibles aplicaciones en el control de plagas .

Ciencia de Materiales

La estructura única del compuesto lo convierte en un candidato para su uso en la ciencia de materiales, particularmente en la síntesis de semiconductores orgánicos o como bloque de construcción para compuestos orgánicos más complejos que podrían tener aplicaciones electrónicas .

Investigación Bioquímica

Los investigadores pueden investigar las interacciones bioquímicas de este compuesto con varias enzimas o receptores. Esto puede conducir a una mejor comprensión de su mecanismo de acción y posibles usos terapéuticos .

Síntesis de Nuevos Derivados

Finalmente, This compound sirve como precursor en la síntesis de una amplia gama de nuevos derivados. Estos derivados pueden ser evaluados para una variedad de actividades farmacológicas, incluyendo propiedades antivirales, antiinflamatorias y antidiabéticas .

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level

Biochemical Pathways

Related compounds have been shown to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

It’s known that the compound has some biological activity, which suggests it does have an effect at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFJIQZDRWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

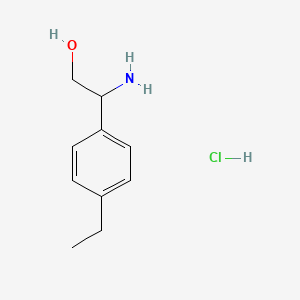

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)